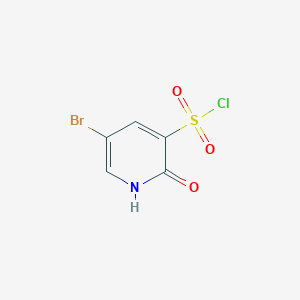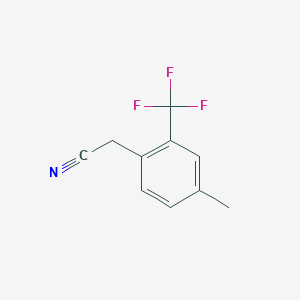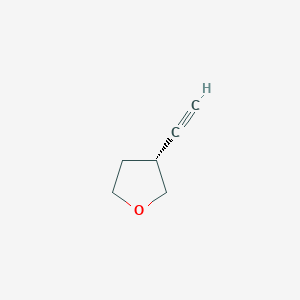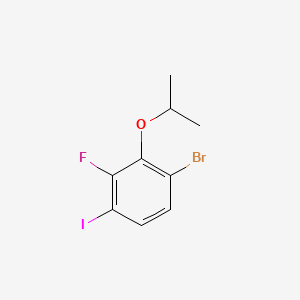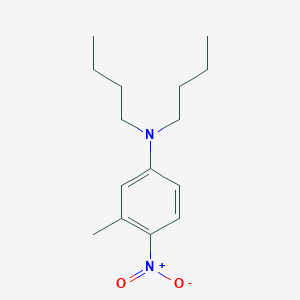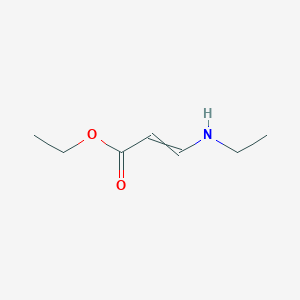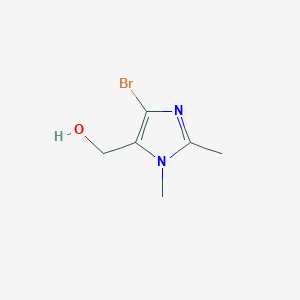
(4-bromo-1,2-dimethyl-1H-imidazol-5-yl)methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-bromo-1,2-dimethyl-1H-imidazol-5-yl)methanol is a heterocyclic compound featuring an imidazole ring substituted with a bromine atom, two methyl groups, and a methanol group. Imidazoles are a class of five-membered heterocycles containing two nitrogen atoms at non-adjacent positions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-bromo-1,2-dimethyl-1H-imidazol-5-yl)methanol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-bromo-1,2-dimethylimidazole with formaldehyde in the presence of a base to introduce the methanol group. The reaction conditions often include mild temperatures and solvents such as ethanol or methanol to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .
化学反应分析
Types of Reactions
(4-bromo-1,2-dimethyl-1H-imidazol-5-yl)methanol undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction Reactions: The imidazole ring can undergo reduction to form dihydroimidazole derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Major Products
Substitution: Formation of various substituted imidazoles depending on the nucleophile used.
Oxidation: Formation of 4-bromo-1,2-dimethyl-1H-imidazol-5-carbaldehyde or 4-bromo-1,2-dimethyl-1H-imidazol-5-carboxylic acid.
Reduction: Formation of 4-bromo-1,2-dimethyl-1H-dihydroimidazole derivatives.
科学研究应用
(4-bromo-1,2-dimethyl-1H-imidazol-5-yl)methanol has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and catalysts.
作用机制
The mechanism of action of (4-bromo-1,2-dimethyl-1H-imidazol-5-yl)methanol involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, influencing enzymatic activity. Additionally, the bromine and methanol groups can participate in hydrogen bonding and other non-covalent interactions, affecting the compound’s binding affinity and specificity .
相似化合物的比较
Similar Compounds
4-bromo-1H-imidazole: Lacks the methyl and methanol groups, resulting in different chemical properties and reactivity.
1,2-dimethyl-1H-imidazole:
4,5-dibromo-1,2-dimethyl-1H-imidazole:
Uniqueness
(4-bromo-1,2-dimethyl-1H-imidazol-5-yl)methanol is unique due to the combination of its substituents, which confer specific chemical properties and reactivity. The presence of the bromine atom allows for further functionalization, while the methanol group provides a site for oxidation or reduction reactions. This combination makes it a versatile compound for various applications in research and industry .
属性
分子式 |
C6H9BrN2O |
|---|---|
分子量 |
205.05 g/mol |
IUPAC 名称 |
(5-bromo-2,3-dimethylimidazol-4-yl)methanol |
InChI |
InChI=1S/C6H9BrN2O/c1-4-8-6(7)5(3-10)9(4)2/h10H,3H2,1-2H3 |
InChI 键 |
FFGRJMRXKBBGJN-UHFFFAOYSA-N |
规范 SMILES |
CC1=NC(=C(N1C)CO)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N'-[2-(2-methoxyphenyl)-3-methylbenzimidazol-5-yl]ethanimidamide](/img/structure/B13890890.png)
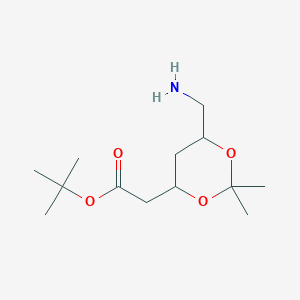
![N-(4-(1H-pyrrolo[2,3-b]pyridin-2-yl)phenyl)acetamide](/img/structure/B13890907.png)

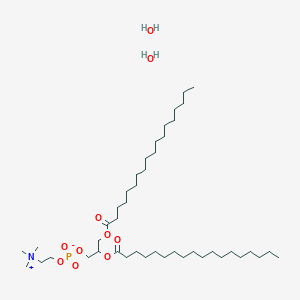
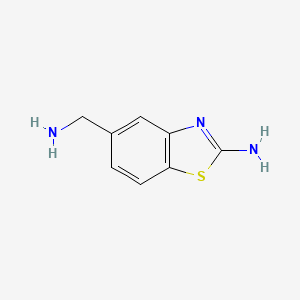
![8-Thiophen-3-yl-1,4-dioxaspiro[4.5]dec-7-ene](/img/structure/B13890933.png)
